molecular formula C11H16N4O2 B3028196 tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate CAS No. 1692906-02-7

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

Cat. No. B3028196
CAS RN: 1692906-02-7
M. Wt: 236.27
InChI Key: SQDSPIWAFCNLEC-UHFFFAOYSA-N
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Description

The compound tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical entity that can be derived from pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a common bulky substituent that can influence the reactivity and solubility of the molecule .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves the use of intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. A novel and efficient route for the synthesis of related compounds has been developed, which includes a selective Sandmeyer reaction and allows for versatile synthesis of the target compounds . Additionally, the use of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloadditions has been investigated, leading to regioselective synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with potential for various substituents and functional groups. For instance, the presence of a tert-butylcarbamate group can act as a chameleon diene in Diels–Alder cycloadditions, demonstrating the versatility of these compounds in chemical reactions . The crystal structures of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have been determined, showing a planar heterocyclic core and intermolecular interactions that contribute to the stability of the crystalline lattice .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions. For example, Cu(I)-catalyzed [3+2] cycloadditions have been used to create non-racemic mixtures of diastereomeric cycloadducts from tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the electronic nature of the dienophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds can vary widely depending on their molecular structure. For example, the introduction of a tert-butyl group can increase steric bulk, potentially affecting solubility and reactivity. The presence of cyano, methyl, and carbamate groups can also influence the compound's polarity, boiling point, melting point, and stability . Hydrogen bonding and other intermolecular interactions can further affect the compound's properties, as seen in the crystal packing of related compounds .

Scientific Research Applications

Synthesis and Antitumor Properties

  • A study described the synthesis of novel 1,2,5-trisubstituted benzimidazoles using tert-butyl pyrazolyl derivatives. These compounds showed potential as antitumor agents, with significant activity against different human tumor cell lines, particularly in Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Structural Characterization and Hydrogen Bonding Analysis

  • Another research focused on the synthesis and structural characterization of carbamate derivatives including tert-butyl pyrazolyl derivatives. The study highlighted the hydrogen-bonding patterns in these molecules, contributing to an understanding of their three-dimensional architecture (Das et al., 2016).

Theoretical and Experimental Studies of Schiff Bases

  • Theoretical and experimental studies were conducted on new Schiff bases involving tert-butyl pyrazolyl compounds. These studies included spectroscopic characterization and density functional theory calculations, providing insights into the molecular geometry, vibrational frequencies, and chemical shifts (Cuenú et al., 2019).

Regioselectivity in Organic Synthesis

  • Research on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrated the importance of reaction media in achieving high regioselectivity. This study is significant for understanding how reaction conditions affect the synthesis of tert-butyl pyrazolyl derivatives (Martins et al., 2012).

Applications in Imine Synthesis

  • A report on the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine highlighted the facile synthesis of tert-butyl pyrazolyl imines. This research contributes to the field of organic synthesis, particularly in the preparation of imine compounds (Becerra et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)14(4)9-6-8(7-12)15(5)13-9/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDSPIWAFCNLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126166
Record name Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1692906-02-7
Record name Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692906-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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